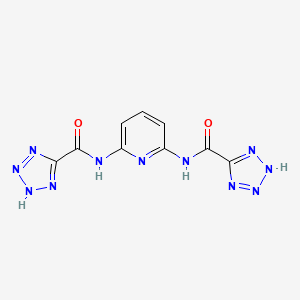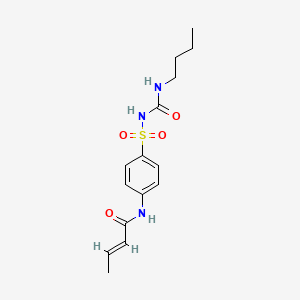
1-Butyl-3-(N-crotonylsulfanilyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crotulin is a potent platelet glycoprotein Ib antagonist derived from the venom of the snake species Crotalus atrox. It has a molecular weight of 30 kD and is known for its ability to inhibit platelet aggregation, making it a significant compound in the study of thrombosis and hemostasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of crotulin involves the extraction and purification from the venom of Crotalus atrox. The process includes several steps:
Venom Extraction: The venom is collected from the snake.
Purification: The venom undergoes chromatographic techniques to isolate crotulin.
Characterization: The isolated compound is characterized using techniques such as mass spectrometry and NMR spectroscopy to confirm its structure and purity.
Industrial Production Methods
Industrial production of crotulin is not widely established due to the complexity and ethical considerations of venom extraction. advancements in biotechnology may allow for the recombinant production of crotulin in the future, potentially using genetically modified organisms to express the protein.
Analyse Chemischer Reaktionen
Types of Reactions
Crotulin primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. Its activity is based on its ability to bind to platelet glycoprotein Ib.
Common Reagents and Conditions
The primary reagents involved in the study of crotulin are those used in its purification and characterization, such as:
Chromatographic solvents: For purification.
Buffers: To maintain pH during experiments.
Labeling agents: For detection in assays.
Major Products Formed
The major product of interest is crotulin itself, as it is isolated in its active form from the venom.
Wissenschaftliche Forschungsanwendungen
Crotulin has several significant applications in scientific research:
Thrombosis and Hemostasis: It is used to study platelet aggregation and the mechanisms of blood clot formation.
Drug Development: Crotulin serves as a lead compound for developing new antithrombotic agents.
Biological Studies: It helps in understanding the role of glycoprotein Ib in platelet function and its interactions with von Willebrand factor.
Wirkmechanismus
Crotulin exerts its effects by specifically binding to the glycoprotein Ib receptor on the surface of platelets. This binding inhibits the interaction between glycoprotein Ib and von Willebrand factor, thereby preventing platelet aggregation and thrombus formation. The molecular pathway involves the blockade of signal transduction that leads to platelet activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monocrotaline: Another compound derived from plant sources, known for its toxic effects and use in inducing pulmonary hypertension in animal models.
Uniqueness of Crotulin
Crotulin is unique due to its specific action on platelet glycoprotein Ib, making it a valuable tool in the study of platelet function and thrombosis. Unlike monocrotaline and crotaline, which have broader toxic effects, crotulin’s targeted mechanism provides a more precise approach to studying and potentially treating thrombotic disorders .
Eigenschaften
CAS-Nummer |
52964-42-8 |
|---|---|
Molekularformel |
C15H21N3O4S |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
(E)-N-[4-(butylcarbamoylsulfamoyl)phenyl]but-2-enamide |
InChI |
InChI=1S/C15H21N3O4S/c1-3-5-11-16-15(20)18-23(21,22)13-9-7-12(8-10-13)17-14(19)6-4-2/h4,6-10H,3,5,11H2,1-2H3,(H,17,19)(H2,16,18,20)/b6-4+ |
InChI-Schlüssel |
BICCHCKIEMMKBM-GQCTYLIASA-N |
Isomerische SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C |
Kanonische SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
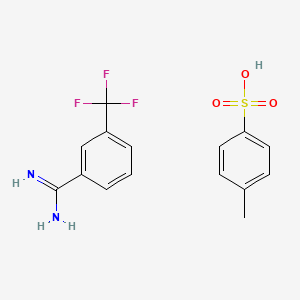
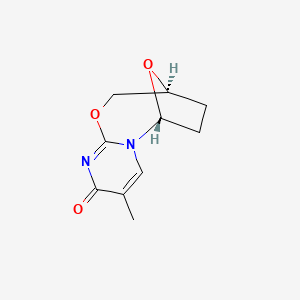
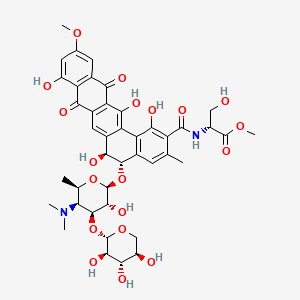



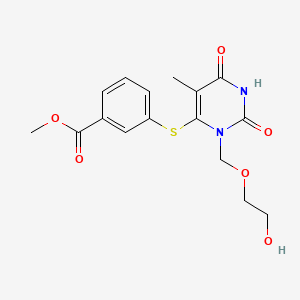
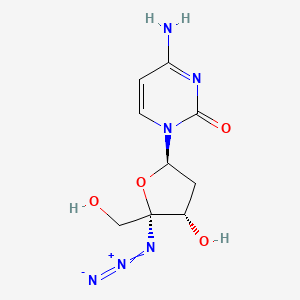
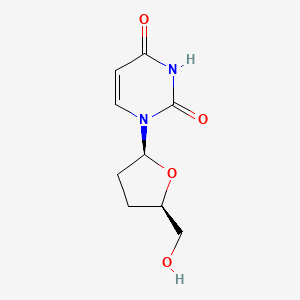
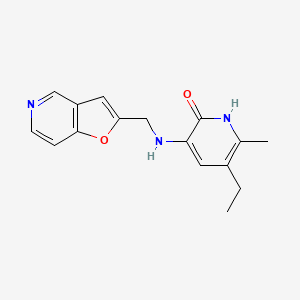
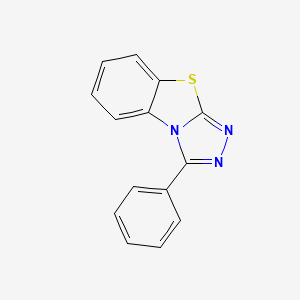
![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12787427.png)
